molecular formula C17H18N4O3S2 B6530300 methyl (2E)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 1019097-24-5

methyl (2E)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B6530300
CAS No.: 1019097-24-5
M. Wt: 390.5 g/mol
InChI Key: DVRJAFTXDKKEDG-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a benzothiazole core fused with a pyrazole ring and functionalized with a methylsulfanyl-ethyl side chain and a methyl ester group. Its synthesis likely involves multi-step reactions, including cyclization and condensation steps, as inferred from analogous procedures in benzothiazole and pyrazole chemistry . Key structural attributes include:

  • Pyrazole-5-carbonylimino group: Introduces hydrogen-bonding and dipole interactions.
  • Methylsulfanyl-ethyl substituent: Enhances lipophilicity and may influence metabolic stability.
  • Methyl ester: A common pro-drug motif for improving bioavailability.

Properties

IUPAC Name

methyl 2-(2-methylpyrazole-3-carbonyl)imino-3-(2-methylsulfanylethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-20-13(6-7-18-20)15(22)19-17-21(8-9-25-3)12-5-4-11(16(23)24-2)10-14(12)26-17/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRJAFTXDKKEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2E)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, a pyrazole ring, and a methylsulfanyl group. Its molecular formula is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S, and it has been studied for its interaction with various biological targets.

1. Anti-inflammatory Activity

Research indicates that compounds containing the benzothiazole and pyrazole moieties exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

CompoundTarget EnzymeIC50 (μM)
Compound ACOX-119.45 ± 0.07
Compound BCOX-223.8 ± 0.20
Methyl Benzothiazole DerivativeCOX-20.04 ± 0.02

These results suggest that this compound may possess similar anti-inflammatory properties due to its structural components.

2. Antioxidant Activity

Compounds with benzothiazole derivatives have also been noted for their antioxidant capabilities. The presence of the pyrazole ring enhances electron donation, which is crucial in scavenging free radicals and reducing oxidative stress.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the substituents on the pyrazole and benzothiazole rings significantly affect the biological activity of these compounds. For example:

  • Substituents on Pyrazole : The introduction of electron-withdrawing or electron-donating groups can enhance or reduce activity against specific targets.
  • Benzothiazole Variants : Alterations in the benzothiazole structure have been linked to variations in anti-inflammatory potency and selectivity towards COX enzymes.

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of similar compounds, researchers administered various derivatives to animal models exhibiting inflammation. The results indicated that certain derivatives significantly reduced paw edema compared to control groups treated with standard anti-inflammatory drugs like indomethacin.

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound against cancer cell lines. The compound exhibited selective cytotoxicity towards specific cancer cells while sparing normal cells, indicating potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity (Inferred) Synthesis Method (References)
Target Compound Benzothiazole Pyrazole-5-carbonylimino, methylsulfanyl-ethyl, methyl ester Not reported Multi-step condensation
Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (3a-e) Benzoxazole Aryl groups at C2, methyl ester at C5 Antimicrobial Reflux with aryl acids
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) Pyrazole-thiophene Thiophene-carboxylate, amino-hydroxy pyrazole Anticancer (hypothesized) Condensation with malononitrile
Methyl (2E)-2-({3-[4-(dimethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-...-6-carboxylate Thiazolo-pyrimidine Pyrazole-phenyl, thienyl, dimethylsulfamoyl Kinase inhibition (analogous) Multi-component reaction
3-(4-Methoxy-phenyl)-5-methyl-1H-pyrazole-4-carboxylic acid-(5-phenyl-6H-[1,3,4]-thiadiazin-2-yl)-amide (6h) Pyrazole-thiadiazine Thiadiazine-amide, methoxy-phenyl Antifungal HOBt/EDC coupling

Key Findings

Thiazolo-pyrimidine derivatives (e.g., ) exhibit broader kinase inhibition profiles due to their fused-ring system, whereas the target compound’s benzothiazole-pyrazole hybrid may favor selectivity for specific targets.

Substituent Effects: The methylsulfanyl-ethyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to the polar thiadiazine-amide in compound 6h , which may improve membrane permeability but reduce aqueous solubility. Pyrazole-5-carbonylimino groups (target compound) vs. thiophene-carboxylate (7b ): The former introduces a planar, hydrogen-bond-accepting motif, while the latter offers π-conjugation for charge transfer.

Synthetic Accessibility :

  • The target compound’s synthesis likely requires specialized catalysts (e.g., EDC/HOBt ) for imine formation, whereas benzoxazole derivatives (3a-e ) are synthesized via simpler reflux conditions.

Biological Implications :

  • Antimicrobial Activity : Benzoxazole-carboxylates (3a-e ) show direct antimicrobial effects, whereas the target compound’s activity remains speculative but plausible due to sulfur-rich motifs.
  • Kinase Inhibition : Analogous thiazolo-pyrimidines () inhibit EGFR and VEGF-R2, suggesting the target compound could share similar targets via its pyrazole-thiazole pharmacophore .

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